molecular formula C22H22ClN3O3 B11185842 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11185842
M. Wt: 411.9 g/mol
InChI Key: CDWJLLNIBUOBAI-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Addition of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be added through an alkylation reaction, where an ethylating agent reacts with the pyrimidine ring.

    Final Coupling: The final step involves coupling the synthesized intermediate with N-(2-methylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyethyl side chain and the specific substitution pattern on the pyrimidine ring make This compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H22ClN3O3/c1-14-5-3-4-6-19(14)25-20(28)13-26-21(16-7-9-17(23)10-8-16)24-15(2)18(11-12-27)22(26)29/h3-10,27H,11-13H2,1-2H3,(H,25,28)

InChI Key

CDWJLLNIBUOBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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